

# Influence of nickel film thickness on silicide phase formation

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## Compound of Interest

Compound Name: Nickel;silicon

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## Technical Support Center: Nickel Silicide Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments involving the influence of nickel film thickness on silicide phase formation.

## Troubleshooting Guides

This section addresses common problems encountered during nickel silicide formation experiments, offering potential causes and solutions.

Problem	Potential Causes	Recommended Solutions
High Sheet Resistance After Annealing	<p>1. Incomplete Silicidation: The annealing temperature was too low or the time was too short to fully convert the nickel film to the desired low-resistivity NiSi phase.[1] 2. Presence of High-Resistivity Phases: Formation of Ni-rich silicides (like Ni<sub>2</sub>Si) or the high-resistivity NiSi<sub>2</sub> phase instead of NiSi.[2][3] 3. Oxygen Contamination: Oxygen in the nickel film or annealing ambient can lead to the formation of nickel oxide, inhibiting proper silicide formation and increasing resistivity.[4] 4. Native Oxide Barrier: A thin layer of native silicon oxide on the substrate can act as a diffusion barrier, preventing or hindering the reaction between nickel and silicon.[5]</p>	<p>1. Optimize Annealing Parameters: Increase the annealing temperature or duration based on the nickel film thickness. Refer to the phase formation data tables below. 2. Implement a Two-Step Anneal: Use a lower temperature first anneal (RTA1) to form Ni-rich silicide, followed by a selective etch of unreacted nickel, and a higher temperature second anneal (RTA2) to form the final NiSi phase. This provides better control over the final phase.[4] [6] 3. Improve Process Environment: Use high-purity argon or nitrogen as the annealing ambient. A TiN capping layer can also be used to prevent oxygen contamination.[4] 4. Proper Substrate Cleaning: Perform a thorough pre-deposition cleaning of the silicon wafer, including a final dip in dilute hydrofluoric acid (HF) to remove the native oxide immediately before loading into the deposition chamber.[3] [6]</p>
Poor Film Uniformity and Rough Surface (Agglomeration)	<p>1. High Annealing Temperature: Annealing at temperatures above the</p>	<p>1. Optimize Annealing Temperature: Keep the second annealing temperature within</p>

	<p>stability window for NiSi (typically &gt;600-650°C) can cause the film to agglomerate into islands, especially for thinner films.[3][7] 2. Excessive Film Thickness: Very thick nickel films can also be prone to agglomeration.</p>	<p>the process window for NiSi formation (typically 400-600°C). 2. Control Nickel Film Thickness: Use the appropriate nickel thickness for the desired final silicide thickness. Thinner NiSi films generally have better thermal stability.[8]</p>
Phase Formation Issues (Incorrect or Mixed Phases)	<p>1. Incorrect Annealing Temperature: The temperature directly controls which silicide phase is formed.[9][10] 2. Influence of Nickel Film Thickness: For very thin nickel films (typically &lt;10 nm), the standard phase sequence can be altered, sometimes leading to the direct formation of NiSi<sub>2</sub> at lower temperatures.[11][12] 3. Presence of Contaminants: Contaminants at the Ni/Si interface can alter the reaction kinetics and phase formation. [6]</p>	<p>1. Precise Temperature Control: Ensure accurate calibration and control of the rapid thermal annealing (RTA) system. 2. Consider Thickness Effects: Be aware of the different phase formation behavior for ultra-thin films and adjust annealing parameters accordingly. 3. Thorough Cleaning: Ensure rigorous cleaning of the substrate before nickel deposition.</p>
High Junction Leakage Current in Devices	<p>1. Silicide Encroachment: Lateral growth of the silicide can cause "piping" defects, leading to junction shorting. [13] 2. Rough Silicide/Silicon Interface: A non-uniform interface can lead to localized high electric fields and increased leakage.</p>	<p>1. Optimize Two-Step Annealing: A well-controlled two-step anneal can help manage the silicide formation and minimize encroachment. [4] 2. Use of Capping Layers: A TiN cap can promote a more uniform reaction and a smoother interface.[4]</p>

## Frequently Asked Questions (FAQs)

Q1: What is the typical phase sequence for nickel silicide formation with increasing temperature?

A1: For relatively thick nickel films, the generally observed phase sequence with increasing annealing temperature is: Ni → Ni<sub>2</sub>Si (around 200-350°C) → NiSi (around 350-700°C) → NiSi<sub>2</sub> (above 700-750°C).[3][9]

Q2: How does the initial nickel film thickness affect the resulting silicide phase?

A2: The initial nickel thickness is a critical parameter. While thicker films generally follow the standard phase sequence, very thin films (< 10 nm) can exhibit a different behavior. In some cases, for nickel films of a few nanometers, the low-resistivity NiSi phase may not form, and instead, an epitaxial NiSi<sub>2</sub> phase can form at temperatures as low as 450°C.[11][12]

Q3: Why is a two-step annealing process often recommended for NiSi formation?

A3: A two-step annealing process provides better control over the final silicide phase and thickness. The first, lower-temperature anneal (RTA1) is used to form a nickel-rich silicide (Ni<sub>2</sub>Si). After selectively etching away the unreacted nickel, a second, higher-temperature anneal (RTA2) is performed to convert the Ni<sub>2</sub>Si into the desired low-resistivity NiSi phase. This method helps to achieve a uniform NiSi film with a smooth interface.[4][6]

Q4: What is the role of the native oxide on the silicon substrate?

A4: The native silicon oxide layer (SiO<sub>2</sub>) is a significant barrier to the diffusion of nickel and silicon atoms. If not removed prior to nickel deposition, it can impede or even completely block the silicidation reaction, leading to non-uniform films or the formation of different phases at higher temperatures.[5] Therefore, a hydrofluoric acid (HF) dip right before loading the substrate into the deposition system is a crucial step.[3][6]

Q5: How can I characterize the formed nickel silicide films?

A5: Several techniques are commonly used:

- Four-Point Probe: To measure the sheet resistance, which is a key indicator of the silicide phase formed (NiSi has the lowest resistivity).[\[4\]](#)[\[14\]](#)
- X-Ray Diffraction (XRD): To identify the crystalline phases present in the film.[\[4\]](#)[\[14\]](#)[\[15\]](#)
- Scanning Electron Microscopy (SEM): To examine the surface morphology and uniformity of the silicide film.[\[14\]](#)
- Transmission Electron Microscopy (TEM): To observe the cross-section of the film, measure its thickness, and analyze the interface with the silicon substrate.[\[4\]](#)

## Quantitative Data

The following tables summarize key quantitative data regarding nickel silicide phase formation.

Table 1: Nickel Silicide Phase Formation Temperatures and Sheet Resistance

Silicide Phase	Formation Temperature Range (°C)	Typical Sheet Resistance (Ω/sq) for ~50 nm film
Ni <sub>2</sub> Si	200 - 350	Higher than NiSi
NiSi	350 - 700	7 - 20
NiSi <sub>2</sub>	> 700	Higher than NiSi

Note: Sheet resistance is highly dependent on film thickness.

Table 2: Influence of Initial Ni Thickness on Final Silicide Thickness and Phase (at 850°C)

Initial Ni Film Thickness (nm)	Final Silicide Film Thickness (nm)	Observed Phases	Sheet Resistance (Ω/sq)
89	400	NiSi + NiSi <sub>2</sub>	1.89
27	105	NiSi + NiSi <sub>2</sub>	5.44
19	80	Si-rich phases	-
7	35	Si-rich phases	53.73

Data adapted from a study on silicide formation at a high temperature of 850°C.[14]

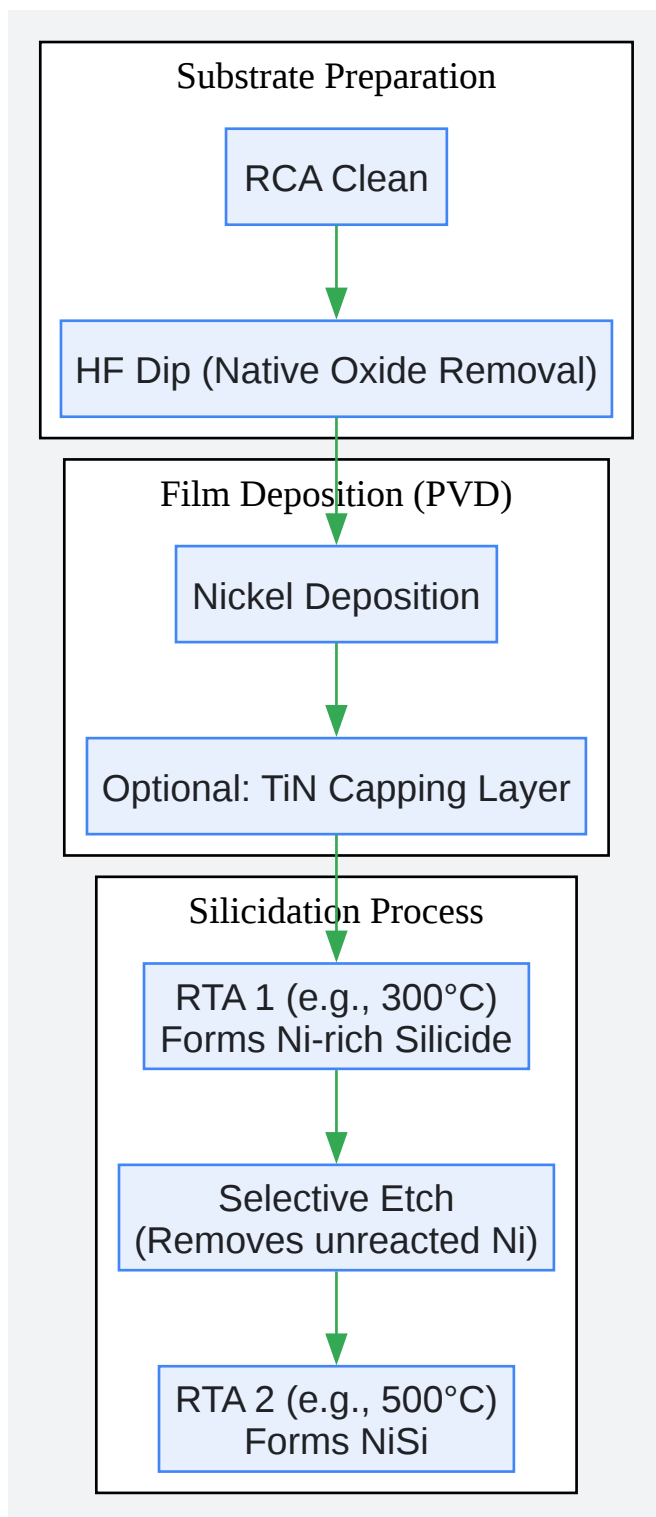
## Experimental Protocols

### Standard Two-Step Rapid Thermal Annealing (RTA) for NiSi Formation

This protocol outlines a typical procedure for forming a low-resistivity NiSi film.

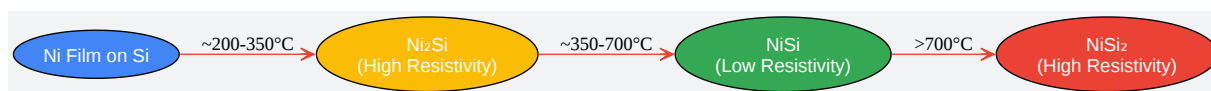
- 1. Substrate Cleaning:** a. Perform a standard RCA clean of the p-type Si (100) substrate. b. Immediately before loading into the deposition system, dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 H<sub>2</sub>O:HF) for 30-60 seconds to remove the native oxide. c. Rinse with deionized (DI) water and dry with nitrogen gas.
- 2. Nickel Deposition:** a. Immediately transfer the cleaned substrate to a physical vapor deposition (PVD) system (e.g., sputtering or e-beam evaporation). b. Deposit the desired thickness of nickel. For example, a 10 nm Ni film will result in approximately 20-22 nm of NiSi.
- 3. (Optional) Capping Layer Deposition:** a. Without breaking vacuum, deposit a thin (e.g., 10 nm) Titanium Nitride (TiN) capping layer to prevent oxidation during annealing.[4]
- 4. First Anneal (RTA1):** a. Transfer the wafer to a rapid thermal annealing (RTA) chamber. b. Anneal at a temperature in the range of 250-350°C for 30-60 seconds in a nitrogen (N<sub>2</sub>) ambient. This step forms a Ni-rich silicide (primarily Ni<sub>2</sub>Si).
- 5. Selective Etching:** a. Remove the unreacted nickel (and the TiN cap if used) with a selective wet etch. A common solution is a mixture of sulfuric acid and hydrogen peroxide (H<sub>2</sub>SO<sub>4</sub>:H<sub>2</sub>O<sub>2</sub>).
- 6. Second Anneal (RTA2):** a. Return the wafer to the RTA chamber. b. Perform the second anneal at a temperature between 400-600°C for 30-60 seconds in a N<sub>2</sub> ambient. This converts the Ni<sub>2</sub>Si to the low-resistivity NiSi phase.

## Visualizations



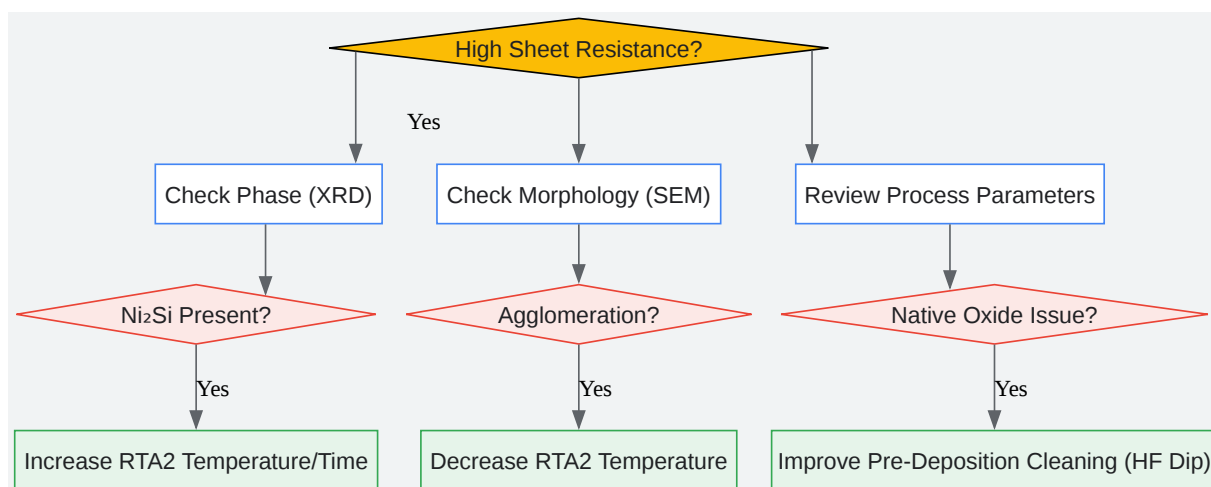
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Caption: Workflow for two-step nickel silicide formation.



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Caption: Typical nickel silicide phase formation sequence.



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Caption: Troubleshooting logic for high sheet resistance.

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